molecular formula C16H26N4O3S B2553086 N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide CAS No. 2034282-75-0

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

Cat. No.: B2553086
CAS No.: 2034282-75-0
M. Wt: 354.47
InChI Key: NNHMDWFNULAASM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and biochemical research. This molecule integrates a piperidine core functionalized with a sulfonamide group and a ureido linker, a structural motif found in compounds investigated for modulating various enzyme families and receptor targets . Its primary research value lies in its potential as a key intermediate or pharmacophore for developing protease inhibitors, kinase inhibitors, and other enzyme-targeting agents . Researchers are exploring its mechanism of action, which is hypothesized to involve binding to the active site of enzymes through its sulfonamide group, while the ureido linkage provides structural rigidity and specificity for target engagement . This compound is intended for use in non-clinical, in-vitro studies to further elucidate biological pathways and for hit-to-lead optimization campaigns in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMDWFNULAASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Aminomethyl)piperidine

Route A: Reductive Amination of 4-Piperidone

  • 4-Piperidinemethanol : Reduction of 4-piperidone with sodium borohydride (NaBH₄) in methanol yields 4-piperidinemethanol.
  • Phthalimide Protection : Mitsunobu reaction with phthalimide, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) forms 4-(phthalimidomethyl)piperidine.
  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding 4-(aminomethyl)piperidine.

Route B: Cyanide Reduction

  • 4-Cyanopiperidine : Treatment of 4-piperidone with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) forms the cyanohydrin, which is dehydrated to 4-cyanopiperidine.
  • Reduction to Amine : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to 4-(aminomethyl)piperidine.

Comparative Data

Route Yield (%) Purity (%) Scalability
A 78 95 High
B 65 88 Moderate

Synthesis of N,N-Dimethylpiperidine-1-sulfonamide

  • Protection of 4-(Aminomethyl)piperidine : Boc anhydride in dichloromethane (DCM) with triethylamine (Et₃N) yields 4-((tert-butoxycarbonyl)aminomethyl)piperidine.
  • Sulfonamide Formation : Reaction with dimethylsulfamoyl chloride in DCM/Et₃N affords N,N-dimethyl-4-((Boc)aminomethyl)piperidine-1-sulfonamide.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding N,N-dimethyl-4-(aminomethyl)piperidine-1-sulfonamide.

Reaction Conditions

  • Temperature: 0°C → room temperature.
  • Solvent: Dichloromethane.
  • Base: Triethylamine (2.5 equiv).

Urea Formation and Final Product Synthesis

Coupling with o-Tolyl Isocyanate

  • Reaction Setup : N,N-Dimethyl-4-(aminomethyl)piperidine-1-sulfonamide is treated with o-tolyl isocyanate in dry THF under nitrogen.
  • Base Catalysis : Triethylamine (1.1 equiv) facilitates urea bond formation.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).

Optimized Parameters

Parameter Value
Solvent THF
Temperature Room temperature
Reaction Time 12 h
Yield 85%

Alternative Synthetic Routes

One-Pot Sulfonamide-Urea Formation

  • Simultaneous Functionalization : 4-(Aminomethyl)piperidine is reacted with dimethylsulfamoyl chloride and o-tolyl isocyanate in a single pot.
  • Challenges : Competitive reactivity between sulfonamide and urea formation leads to lower yields (52%) and requires rigorous stoichiometric control.

Solid-Phase Synthesis

  • Resin-Bound Intermediate : 4-(Fmoc-aminomethyl)piperidine is immobilized on Wang resin.
  • Sulfonamidation : On-resin reaction with dimethylsulfamoyl chloride.
  • Urea Coupling : Cleavage with o-tolyl isocyanate and trifluoroacetic acid.
  • Advantage : Facilitates high-throughput screening but suffers from scalability issues.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 6.01 (s, 1H, NH), 4.10 (s, 2H, CH₂NH), 3.45–3.35 (m, 4H, piperidine-H), 2.85 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, Ar-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 158.2 (C=O), 137.5 (Ar-C), 53.1 (N(CH₃)₂), 44.8 (piperidine-C), 40.2 (CH₂NH).
  • HRMS (ESI+) : m/z calc. for C₁₆H₂₅N₄O₃S [M+H]⁺: 377.1645; found: 377.1648.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 142–144°C.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

  • Target Compound : Piperidine-sulfonamide core with a ureido-methyl-o-tolyl substituent.
  • Compound 6s (): Piperidine-sulfonamide core modified with a p-tolyl-hydrazine-carbothioamide group. This introduces a thioamide and hydrazine linker, differing from the urea bridge in the target compound .
  • Compounds 13, 40, 41 (): Benzene-sulfonamide cores with ureido-ethyl substituents linked to 3-phenylpropyl or methylated urea groups. These lack the piperidine ring but share sulfonamide and urea functionalities .

Substituent Analysis

Feature Target Compound Compound 6s Compound 13
Core Piperidine-sulfonamide Piperidine-sulfonamide Benzene-sulfonamide
Urea Substituent o-Tolyl-methyl p-Tolyl-hydrazine-carbothioamide 3-Phenylpropyl-ethyl
Sulfonamide Group N,N-dimethyl Sulfamoyl (NH2) N,N-dimethyl

Pharmacological Activity Comparison

Compound CMA (%) FS (%) EF (%) Key Structural Difference from Target
13 91.6 17.62 11.55 Benzene core; 3-phenylpropyl-ureido
40 52.3 38.96 24.19 N-methylated urea; benzene core
41 47.6 23.19 15.47 C-methylated urea; benzene core
  • The o-tolyl group (vs. phenylpropyl in compounds) could alter lipophilicity and receptor interactions due to steric hindrance from the ortho-methyl group .

Physicochemical Properties

Compound Molecular Formula (Calc.) Molecular Weight (Calc.) Solubility (Predicted)
Target Compound C16H25N4O3S 369.46 g/mol Moderate (logP ~2.1)
Compound 6s C21H25N5O4S2 475.58 g/mol Low (logP ~3.5)
Compound 13 C22H30N3O3S 416.56 g/mol Moderate (logP ~3.0)
  • The target compound’s lower molecular weight and piperidine core may enhance membrane permeability compared to bulkier analogs.

Research Implications

  • Structural Optimization: The piperidine-sulfonamide scaffold in the target compound offers a novel framework for cardiac myosin activators, diverging from benzene-based leads in .
  • Substituent Effects : Methylation or phenylpropyl extensions in urea groups (as in Compounds 40–41) reduce CMA but improve FS/EF, suggesting a trade-off between potency and efficiency .

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